表皮灰黄霉素

描述

Synthesis Analysis

The synthesis of epigriseofulvin involves intricate chemical procedures that enable the creation of this compound in both its enantiomeric forms. In a notable study, racemic epigriseofulvic acid was resolved, and subsequently, (-)- and (+)-epigriseofulvin were synthesized. This process also included the epimerization of these compounds and the separation of the resulting diastereomeric mixtures to afford (-)- and (+)-griseofulvin, respectively (Brossi, Baumann, & Burkhardt, 1962).

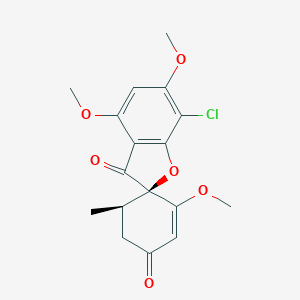

Molecular Structure Analysis

The molecular and crystal structure of (+)-epigriseofulvin was elucidated through X-ray structure analysis. The study revealed that the crystal belongs to a triclinic space group P1, showcasing the detailed unit cell parameters and highlighting the presence of two crystallographically independent (+)-epigriseofulvin molecules along with chloroform molecules within the unit cell. This analysis provides profound insights into the structural nuances of epigriseofulvin (Itai et al., 1985).

Chemical Reactions and Properties

The study of epigriseofulvin's chemical reactions and properties reveals its capability to participate in various chemical processes, including asymmetric cycloadditions. These reactions are essential for synthesizing complex natural products and understanding the chemical behavior of epigriseofulvin under different conditions. For instance, the total synthesis of (-)-5-epi-vibsanin E demonstrated the utility of rhodium-catalyzed cycloaddition reactions involving epigriseofulvin, showcasing its versatility in organic synthesis (Schwartz et al., 2009).

Physical Properties Analysis

Epigriseofulvin exhibits distinctive physical properties, such as crystallization kinetics and molecular mobility, which are critical for its application in various scientific domains. The thermodynamics, molecular mobility, and crystallization kinetics of amorphous griseofulvin have been extensively studied, providing valuable information on its behavior in different states. These studies highlight the factors influencing the rate of crystallization and the mechanisms underlying these processes, contributing to a deeper understanding of epigriseofulvin's physical characteristics (Zhou et al., 2008).

Chemical Properties Analysis

Exploring the chemical properties of epigriseofulvin involves understanding its interactions, reactivity, and stability under various conditions. Research into griseofulvin analogs, including epigriseofulvin, provides insights into the structure-activity relationships, highlighting how modifications to its chemical structure influence its properties and activities. These studies are crucial for tailoring epigriseofulvin for specific scientific applications and understanding its potential as a chemical entity (Ko, Oritani, & Yamashita, 1990).

科学研究应用

mRNA表达的改变:一项针对用灰黄霉素(与表皮灰黄霉素相关的化合物)治疗的小鼠的研究表明,肝脏、皮肤和外周血细胞中δ-氨基乙酰丙酸合成酶、铁螯合酶和血红素加氧酶-1的mRNA表达发生改变。这项研究有助于理解红细胞生成性卟啉病的发生机制 (Inafuku 等,1999 年).

药物开发:表皮灰黄霉素已被确定为一种为治疗罕见遗传病而开发的药物 (Drews,2000 年).

新的生物碱分离:一种新的生物碱表皮灰黄霉素是从双足鼠青霉中分离出来的,突出了潜在的医学应用 (Wang 等,2015 年).

肝损伤模拟:小鼠灰黄霉素治疗导致肝脏中大量的原卟啉 IX、N-甲基 PPIX、胆汁酸和谷胱甘肽积累,模拟了人类红细胞生成性卟啉病相关的肝损伤 (Liu 等,2015 年).

化学治疗活性:一项研究发现,表皮灰黄霉素的体外化学治疗活性与天然抗生素几乎完全相同,而其 (-) - 对映异构体的活性可以忽略不计 (Brossi 等,1962 年).

结构解析:通过 X 射线结构分析阐明了 (+) - 表皮灰黄霉素的结构,表明这两个分子之间没有显着的构象差异 (Itai 等,1985 年).

未来方向

Griseofulvin has gained increasing interest for multifunctional applications in the last decades due to its potential to disrupt mitosis and cell division in human cancer cells and arrest hepatitis C virus replication . These findings imply the repurposing potentials of the FDA-approved drug griseofulvin in designing and developing novel therapeutic interventions .

属性

IUPAC Name |

(2R,5'R)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDUHZTYCFQRHIY-CQLKUDPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401114775 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epigriseofulvin | |

CAS RN |

469-49-8 | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1′R,6′R)-7-Chloro-2′,4,6-trimethoxy-6′-methylspiro[benzofuran-2(3H),1′-[2]cyclohexene]-3,4′-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401114775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

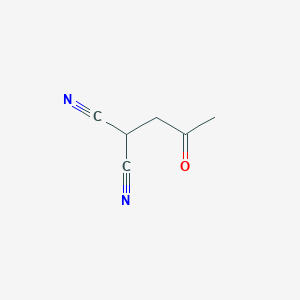

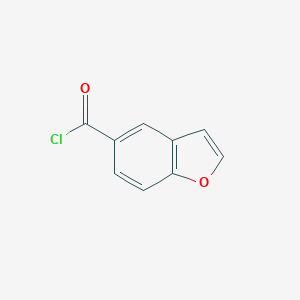

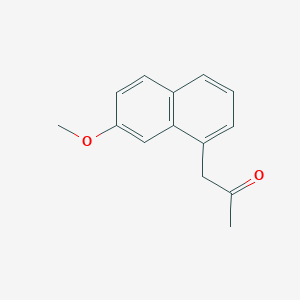

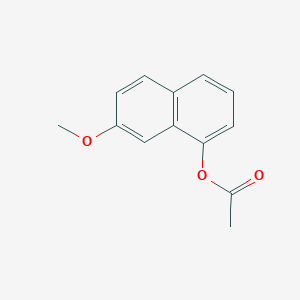

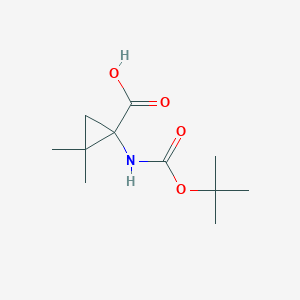

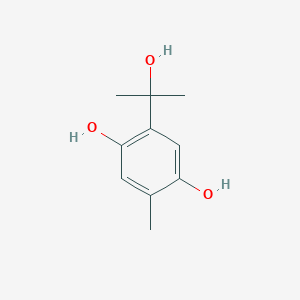

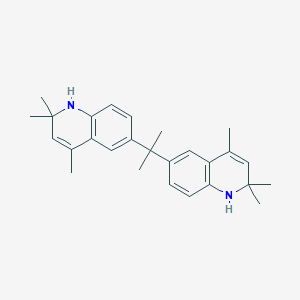

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

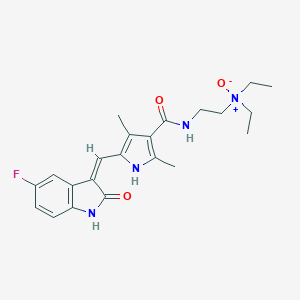

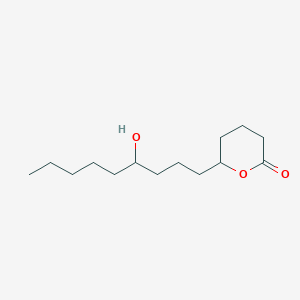

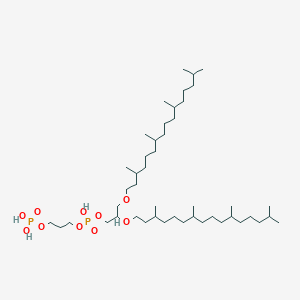

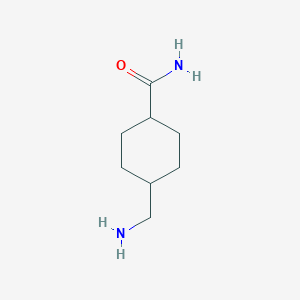

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B45469.png)

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![(3R,4R,6S)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-3-(2-oxopropyl)oxan-2-one](/img/structure/B45501.png)